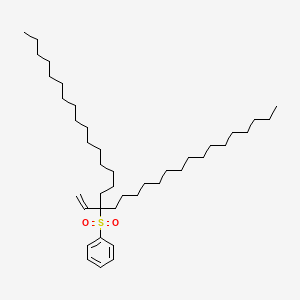
(17-Ethenyltritriacontane-17-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(17-Ethenyltritriacontane-17-sulfonyl)benzene is an organosulfur compound characterized by a long hydrocarbon chain with a sulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (17-Ethenyltritriacontane-17-sulfonyl)benzene typically involves the sulfonation of a long-chain hydrocarbon followed by the introduction of a benzene ring. One common method is the reaction of a long-chain alkene with sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid (H₂SO₄). This forms the sulfonic acid derivative, which can then be reacted with benzene under Friedel-Crafts alkylation conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
(17-Ethenyltritriacontane-17-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides, thiols.
Substitution: Halogenated benzenes, nitrobenzenes.
Wissenschaftliche Forschungsanwendungen
(17-Ethenyltritriacontane-17-sulfonyl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of detergents, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (17-Ethenyltritriacontane-17-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can form strong hydrogen bonds and ionic interactions with various biomolecules, affecting their structure and function. This compound can also participate in electrophilic aromatic substitution reactions, modifying the activity of enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler analog with a shorter hydrocarbon chain.
p-Toluenesulfonic acid: Contains a methyl group instead of a long hydrocarbon chain.
Sulfanilic acid: Contains an amino group attached to the benzene ring.
Uniqueness
(17-Ethenyltritriacontane-17-sulfonyl)benzene is unique due to its long hydrocarbon chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and allows for unique interactions in both organic and aqueous environments .
Eigenschaften
CAS-Nummer |
62872-74-6 |
|---|---|
Molekularformel |
C41H74O2S |
Molekulargewicht |
631.1 g/mol |
IUPAC-Name |
17-ethenyltritriacontan-17-ylsulfonylbenzene |
InChI |
InChI=1S/C41H74O2S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-34-38-41(6-3,44(42,43)40-36-32-31-33-37-40)39-35-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h6,31-33,36-37H,3-5,7-30,34-35,38-39H2,1-2H3 |
InChI-Schlüssel |
HUFZNIAPJLXCHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)(C=C)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[(1-Acetyloxy-2,2,2-trichloroethyl)carbamoylamino]-2,2,2-trichloroethyl] acetate](/img/structure/B14500440.png)
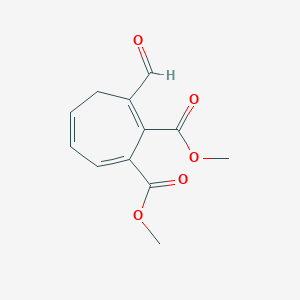
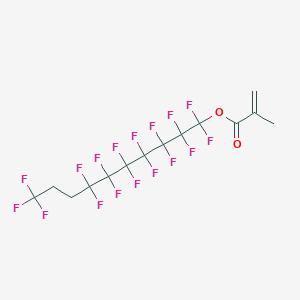
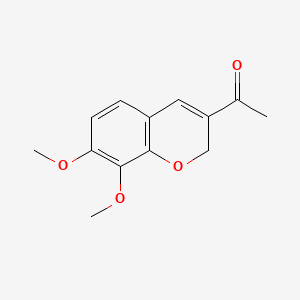

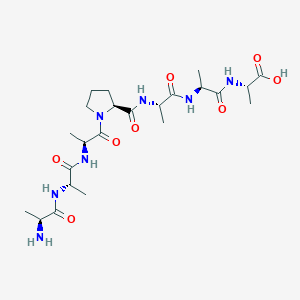
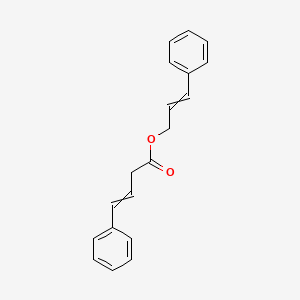
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)

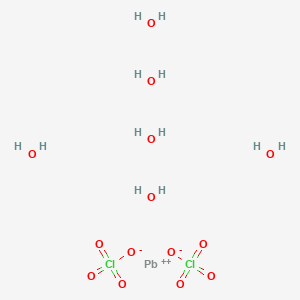

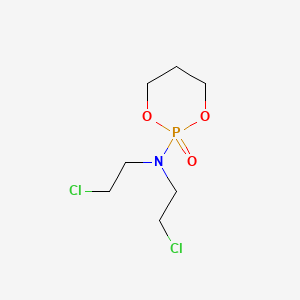
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
